molecular formula C6H8O4 B12548322 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 142182-45-4

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B12548322
CAS No.: 142182-45-4
M. Wt: 144.12 g/mol
InChI Key: MAJMTWUGPSQOCM-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is an organic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with formaldehyde in the presence of an acid catalyst. The reaction conditions include:

    Temperature: Typically around 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Commonly used solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-2-methyl-2H-pyran-4(6H)-one
  • 2,4-Dihydroxy-2-ethyl-2H-pyran-3(6H)-one
  • 2,4-Dihydroxy-2-methyl-2H-pyran-3(5H)-one

Uniqueness

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 2 and 4. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

142182-45-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4,6-dihydroxy-6-methyl-2H-pyran-5-one

InChI

InChI=1S/C6H8O4/c1-6(9)5(8)4(7)2-3-10-6/h2,7,9H,3H2,1H3

InChI Key

MAJMTWUGPSQOCM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=CCO1)O)O

Origin of Product

United States

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